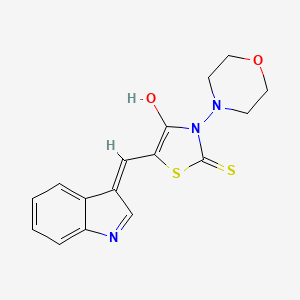
(Z)-5-((1H-indol-3-yl)méthylène)-3-morpholino-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-((1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one is a complex organic compound that features a unique combination of an indole ring, a morpholine ring, and a thioxothiazolidinone moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-5-((1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
The compound has shown potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are investigating its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, (Z)-5-((1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one is being studied for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical products. Its versatile reactivity allows for the creation of novel compounds with desirable properties for various applications.
Mécanisme D'action
In terms of pharmacological activity, some indole derivatives have been found to have antiplatelet aggregation activity . They were tested for their ability to inhibit human platelet aggregation, where arachidonic acid (AA), adenosine diphosphate (ADP), and collagen were used as aggregation inducers . Some compounds showed considerable activity against AA-induced platelet aggregation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-((1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one typically involves the condensation of 1H-indole-3-carbaldehyde with 3-morpholino-2-thioxothiazolidin-4-one under basic or acidic conditions. The reaction is often carried out in the presence of a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-5-((1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the thioxothiazolidinone moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring and the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the thioxothiazolidinone moiety can yield thiazolidinone derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carbaldehyde: A precursor in the synthesis of (Z)-5-((1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one.
3-Morpholino-2-thioxothiazolidin-4-one: Another precursor used in the synthesis.
Indole-3-acetic acid: A compound with a similar indole structure but different functional groups.
Uniqueness
(Z)-5-((1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one is unique due to its combination of an indole ring, a morpholine ring, and a thioxothiazolidinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3-morpholin-4-yl-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c20-15-14(9-11-10-17-13-4-2-1-3-12(11)13)23-16(22)19(15)18-5-7-21-8-6-18/h1-4,9-10,20H,5-8H2/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAAGFSMODTLPU-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1N2C(=C(SC2=S)/C=C/3\C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopentyl)-2-({[3-methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amino)acetamide](/img/structure/B2486949.png)
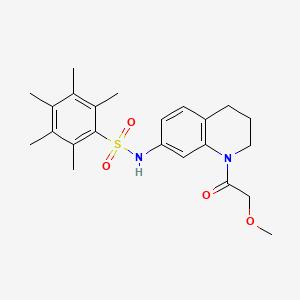
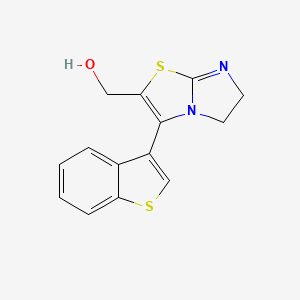
![4-Iodo-2-[(4-isopropylanilino)methyl]-6-methoxybenzenol](/img/structure/B2486956.png)
![N-[[4-(1,3-Benzodioxol-5-yl)oxan-4-yl]methyl]-2-chloropropanamide](/img/structure/B2486957.png)
![2-Cyclopropyl-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2486958.png)
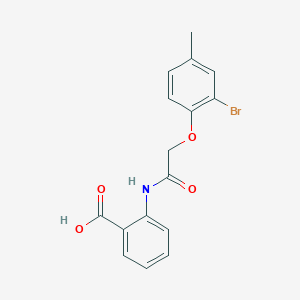

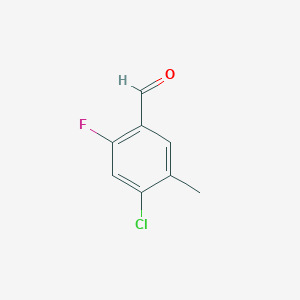
![4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2486968.png)
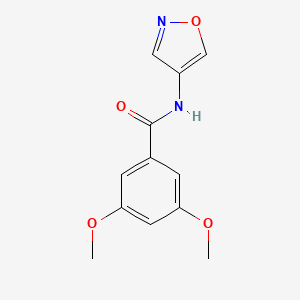
![3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2486972.png)
